molecular formula C7H3ClF3NO B11811728 4-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS No. 1211583-98-0

4-Chloro-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B11811728
CAS No.: 1211583-98-0
M. Wt: 209.55 g/mol
InChI Key: OCHISXJNCQENLR-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the chemical formula C7H3ClF3NO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical syntheses and has applications in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .

Preparation Methods

The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common method involves the cyclization reaction of dicyanofluoroacetamide with N-hydroxyethylsulfonamide salts. Another method includes the oxycarbonylation of 4-chloro-2-(trifluoromethyl)pyridine-3-methanol . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and fluorinated molecules.

    Biology: This compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents, including antibiotics and antifungal agents.

    Industry: It is used in the production of agricultural chemicals such as pesticides and herbicides

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with similar compounds such as:

Properties

CAS No.

1211583-98-0

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H

InChI Key

OCHISXJNCQENLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C=O)C(F)(F)F

Origin of Product

United States

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